![molecular formula C17H18O5 B14206020 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane CAS No. 823221-92-7](/img/structure/B14206020.png)
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a dioxolane ring substituted with methoxy and phenoxy groups. The presence of these functional groups imparts specific chemical properties to the compound, making it a subject of interest in synthetic chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-phenoxyphenol with a suitable dioxolane derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction temperature and time are optimized to achieve a high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Industrial synthesis often employs automated reactors and advanced purification techniques to ensure consistent quality and high efficiency .
化学反应分析
Types of Reactions
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The phenoxy groups can be reduced to form phenolic derivatives.
Substitution: The dioxolane ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzoic acid, while reduction of the phenoxy groups may produce phenol derivatives .
科学研究应用
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
作用机制
The mechanism of action of 2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane involves its interaction with specific molecular targets. The methoxy and phenoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The dioxolane ring provides a stable framework that can modulate the compound’s overall reactivity and binding affinity .
相似化合物的比较
Similar Compounds
2-Methoxy-4-methylphenol: This compound shares the methoxy group but lacks the dioxolane ring and phenoxy groups.
4-Hydroxy-3-methoxytoluene: Similar in structure but with different functional groups and reactivity.
4-Methylguaiacol: Contains a methoxy group and a phenolic structure but differs in overall molecular architecture.
Uniqueness
2-Methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring with methoxy and phenoxy groups. This unique structure imparts specific chemical properties, such as enhanced stability and reactivity, making it distinct from other similar compounds .
属性
CAS 编号 |
823221-92-7 |
|---|---|
分子式 |
C17H18O5 |
分子量 |
302.32 g/mol |
IUPAC 名称 |
2-methoxy-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H18O5/c1-18-17-20-12-16(22-17)11-19-13-7-9-15(10-8-13)21-14-5-3-2-4-6-14/h2-10,16-17H,11-12H2,1H3 |
InChI 键 |
TYQBGWYIQQBLFT-UHFFFAOYSA-N |
规范 SMILES |
COC1OCC(O1)COC2=CC=C(C=C2)OC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-Dimethoxy-5-[(oct-1-en-3-yl)oxy]benzene](/img/structure/B14205938.png)
![1-{4-[(Triphenylsilyl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14205942.png)
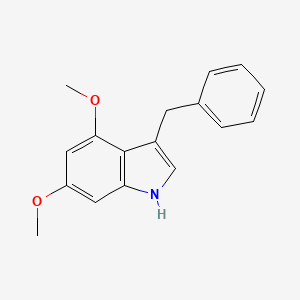
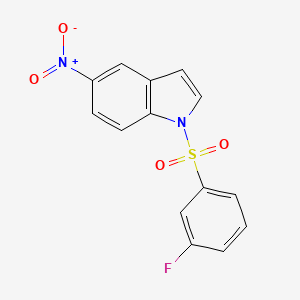
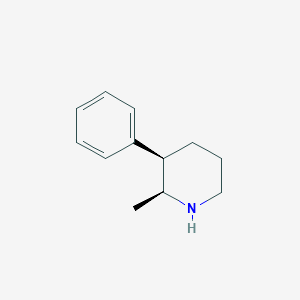
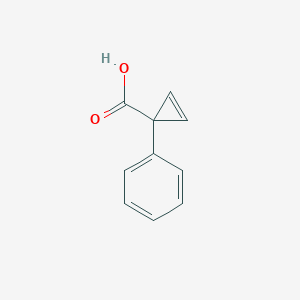
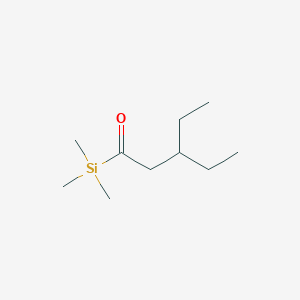
![4-[(2-Chloro-4-nitrophenoxy)methyl]-1,3-thiazole](/img/structure/B14205985.png)
![N-[2-(1H-Indol-2-yl)phenyl]thiourea](/img/structure/B14205989.png)
![3-(3,4-Dimethoxyphenyl)-1-[4-(methanesulfonyl)phenyl]prop-2-en-1-one](/img/structure/B14205990.png)
![1H-Indole, 3-[[(2S,4S)-2,5,5-triethyl-3-methyl-4-oxazolidinyl]methyl]-](/img/structure/B14205993.png)
silane](/img/structure/B14205997.png)
![Pyrimidine, 2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-(4-dibenzofuranyl)-](/img/structure/B14206001.png)
![Methyl 3-[2-acetyl-5-(trifluoromethyl)phenyl]propanoate](/img/structure/B14206004.png)
